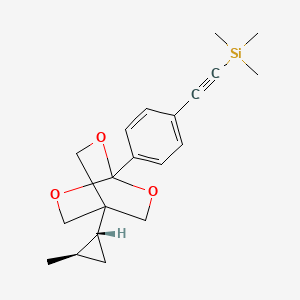
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- is a complex organosilicon compound It features a unique structure with a cyclopropyl group, a trioxabicyclo octane ring, and a phenyl group connected via an ethynyl linkage to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- typically involves multiple steps:
Formation of the trioxabicyclo octane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals such as rhodium or copper.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Ethynylation: The phenyl group is then ethynylated using reagents such as acetylene or its derivatives under palladium-catalyzed coupling conditions.
Trimethylsilylation: Finally, the ethynylated product is reacted with trimethylsilyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or electrophilic substitution using reagents like bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the effects of organosilicon compounds on biological systems. Its potential as a drug candidate can be explored due to its structural complexity and potential biological activity.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its organosilicon nature may impart desirable characteristics such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trimethylsilane groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)dimethyl-
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)methyl-
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)ethyl-
Uniqueness
The uniqueness of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- lies in its specific combination of functional groups and structural features. The presence of the trioxabicyclo octane ring and the ethynyl linkage to a trimethylsilane moiety distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Properties
CAS No. |
131505-52-7 |
|---|---|
Molecular Formula |
C20H26O3Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
trimethyl-[2-[4-[4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-15-11-18(15)19-12-21-20(22-13-19,23-14-19)17-7-5-16(6-8-17)9-10-24(2,3)4/h5-8,15,18H,11-14H2,1-4H3/t15-,18-,19?,20?/m1/s1 |
InChI Key |
OMVHXNUHFGOVRE-QOFIHUKGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
Canonical SMILES |
CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















